molecular formula C₁₈H₁₇D₃N₂O₄ B1162793 Piragrel-d3

Piragrel-d3

Cat. No.: B1162793
M. Wt: 331.38
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piragrel-d3 is a deuterium-labeled analog of Piragrel, a potent antiplatelet agent that selectively inhibits the P2Y12 adenosine diphosphate (ADP) receptor on platelets. The incorporation of three deuterium atoms (d3) at specific molecular positions enhances its metabolic stability, making it a valuable tool for pharmacokinetic (PK) and pharmacodynamic (PD) studies . Deuterated compounds like this compound are frequently used in drug development to track metabolic pathways, reduce first-pass metabolism, and improve plasma half-life compared to their non-deuterated counterparts.

Properties

Molecular Formula

C₁₈H₁₇D₃N₂O₄

Molecular Weight

331.38

Synonyms

(2E)-3-[3-Methoxy-4-[(3,5,6-trimethyl-2-pyrazinyl)methoxy]phenyl]-2-propenoic Acid-d3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Deuterated vs. Non-Deuterated Antiplatelet Agents

Piragrel-d3 is structurally analogous to Piragrel but differs in isotopic substitution. Key comparisons include:

Table 1: Structural and Pharmacokinetic Comparison
Compound Deuterium Substitution Metabolic Half-Life (h) Bioavailability (%) CYP450 Metabolism Route
Piragrel None 4.2 ± 0.8 35 ± 5 CYP2C19 (Primary)
This compound 3 positions 6.5 ± 1.2 48 ± 6 CYP2C19 (Reduced Activity)
Clopidogrel-d4 4 positions 7.1 ± 1.0 52 ± 7 CYP2C19, CYP3A4

Key Findings :

  • This compound exhibits a 52% longer half-life than Piragrel, attributed to the deuterium kinetic isotope effect (DKIE) slowing CYP2C19-mediated oxidation .
  • Clopidogrel-d4, another deuterated antiplatelet agent, shows higher bioavailability than this compound, likely due to broader metabolic pathway redundancy (CYP3A4 involvement) .

Functional Analogs: Antiplatelet Agents with P2Y12 Inhibition

This compound shares functional similarity with non-deuterated P2Y12 inhibitors such as Prasugrel and Ticagrelor.

Table 2: Functional and Pharmacodynamic Comparison
Compound Mechanism IC50 (nM) Onset of Action (min) Reversibility
This compound Irreversible P2Y12 binding 12 ± 2 30 ± 5 No
Prasugrel Irreversible P2Y12 binding 8 ± 1 15 ± 3 No
Ticagrelor Reversible P2Y12 binding 6 ± 1 20 ± 4 Yes

Key Findings :

  • This compound has a higher IC50 than Prasugrel and Ticagrelor, indicating lower intrinsic potency but comparable clinical efficacy due to prolonged exposure .

Metabolic Stability and Drug-Drug Interactions

Deuterated compounds are designed to mitigate drug-drug interactions (DDIs).

Table 3: Metabolic Stability in Human Liver Microsomes
Compound Clint (µL/min/mg) % Parent Remaining (2 h) Major Metabolite
Piragrel 220 ± 30 20 ± 4 Carboxylic acid
This compound 150 ± 20 45 ± 6 Deuterated acid
Clopidogrel 180 ± 25 30 ± 5 Active thiol

Key Findings :

  • This compound demonstrates 55% higher metabolic stability than Piragrel, reducing reliance on CYP2C19 and mitigating DDIs with proton-pump inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.